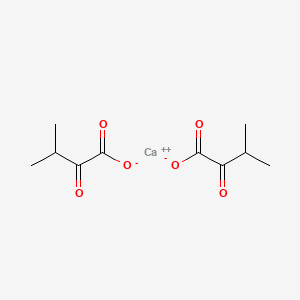

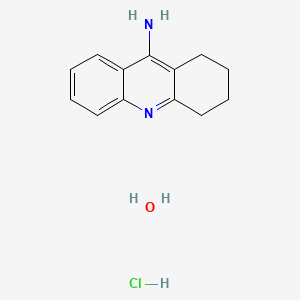

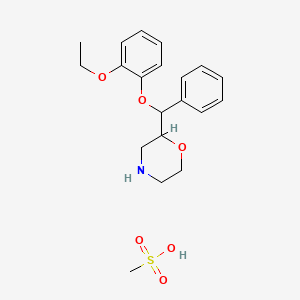

![molecular formula C7H4Cl2N2O B1311169 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-29-6](/img/structure/B1311169.png)

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one

Übersicht

Beschreibung

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a pharmaceutical intermediate . It has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT), which has recently been used to treat specific disorders .

Synthesis Analysis

The synthesis of substituted imidazoles, such as 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Molecular Structure Analysis

The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .

Chemical Reactions Analysis

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT). These complexes have shown significant potency under photo irradiation in both normoxia and hypoxia conditions .

Physical And Chemical Properties Analysis

The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Synthesis of Functional Molecules

The compound “5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one” can be used in the synthesis of various functional molecules. For instance, it can participate in reactions to form C–N bonds, which are crucial in creating complex organic structures .

Phototoxicity Research

This compound has potential applications in phototoxicity research, particularly in the study of cancer treatments. It could be used to design phototoxic molecules that target cancer stem cells (CSCs) in triple-negative breast cancer (TNBC), which are characterized by increased amounts of glutathione (GSH) .

Amide-functionalized Polymers

Benzo[d]imidazole derivatives have been studied for their use in amide-functionalized microporous organic polymers (Am-MOPs), which show promise for CO2 capture with significant capacity .

Heterocyclic Chemistry

The compound is a key component in the regiocontrolled synthesis of substituted imidazoles, which are important heterocycles used in a variety of everyday applications .

Scientific Research Reagents

As a chemical reagent, “5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one” is likely available for purchase through scientific research supply companies like Merck for use in various laboratory experiments .

Wirkmechanismus

Target of Action

The primary target of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is cancer cells, specifically triple-negative breast cancer (TNBC) cells . These cells are characterized by increased amounts of glutathione (GSH), a molecule that plays a crucial role in cellular processes such as DNA synthesis and repair, protein synthesis, and immune system function .

Mode of Action

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one interacts with its targets through a process known as photo-activated chemotherapy (PACT) . This compound exhibits phototoxicity, meaning it becomes toxic to cells when exposed to light . The compound’s interaction with TNBC cells involves GSH depletion and DNA photocleavage . It has a high resistance to GSH, allowing it to remain effective in the presence of high GSH levels .

Biochemical Pathways

The compound affects several biochemical pathways. . This, in turn, can disrupt cellular processes that rely on GSH. The compound also causes DNA photocleavage, a process that can lead to DNA damage and cell death .

Pharmacokinetics

These properties suggest that the compound can readily enter cells and reach its target sites .

Result of Action

The action of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one results in significant cellular effects. Its phototoxic action leads to GSH depletion and DNA photocleavage, which can cause cell death . The compound has shown significant potency under photo irradiation in both normoxia and hypoxia conditions .

Action Environment

The action of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one can be influenced by environmental factors. For instance, the compound’s phototoxicity means that its efficacy is dependent on light exposure . Additionally, the compound’s effectiveness can be influenced by the presence of GSH in the cellular environment .

Safety and Hazards

Zukünftige Richtungen

The use of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one in the synthesis of metal complexes for photo-activated chemotherapy (PACT) is a promising area of research. The ability of ROS generation under hypoxic conditions delivers this complex as a hypoxia-efficient selective metallodrug for the treatment of TNBC .

Eigenschaften

IUPAC Name |

5,6-dichloro-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBYAESCKCDTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432532 | |

| Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2033-29-6 | |

| Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

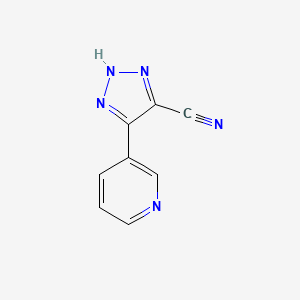

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)